1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole
1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole
Brand Name:
Vulcanchem
CAS No.:
638141-10-3
VCID:
VC0379376
InChI:
InChI=1S/C17H17ClN2O2/c1-21-12-17-19-15-4-2-3-5-16(15)20(17)10-11-22-14-8-6-13(18)7-9-14/h2-9H,10-12H2,1H3
SMILES:
COCC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl
Molecular Formula:
C17H17ClN2O2
Molecular Weight:
316.8g/mol
1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole
CAS No.: 638141-10-3
Main Products
VCID: VC0379376
Molecular Formula: C17H17ClN2O2
Molecular Weight: 316.8g/mol
CAS No. | 638141-10-3 |
---|---|
Product Name | 1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole |
Molecular Formula | C17H17ClN2O2 |
Molecular Weight | 316.8g/mol |
IUPAC Name | 1-[2-(4-chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole |
Standard InChI | InChI=1S/C17H17ClN2O2/c1-21-12-17-19-15-4-2-3-5-16(15)20(17)10-11-22-14-8-6-13(18)7-9-14/h2-9H,10-12H2,1H3 |
Standard InChIKey | DCVQQLRZEKKDDT-UHFFFAOYSA-N |
SMILES | COCC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl |
Canonical SMILES | COCC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl |
PubChem Compound | 768130 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume